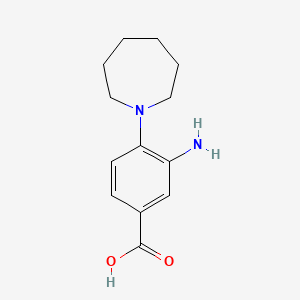

3-Amino-4-(azepan-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(azepan-1-yl)benzoic acid (AABA) is a compound derived from benzoic acid and azepane, and is a common building block for the synthesis of various complex molecules. AABA is an important intermediate for the synthesis of compounds used in the pharmaceutical and agrochemical industries. Due to its versatility, AABA is used in a variety of scientific research applications, and it has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Research has explored the use of azepane derivatives, closely related to 3-amino-4-(azepan-1-yl)benzoic acid, as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). One study found that certain azepane compounds displayed potent inhibitory activity against these kinases and possessed improved plasma stability, making them potentially useful in drug development (Breitenlechner et al., 2004).

Microbial Biosynthesis

3-Amino-benzoic acid (3AB), closely related to this compound, has been synthesized de novo from glucose in Escherichia coli. This research demonstrated the potential of microbial biosynthesis to produce 3AB, a key building block for various biologically active compounds (Zhang & Stephanopoulos, 2016).

Synthesis of Azo Dyes

Studies have shown the synthesis of azo dyes using derivatives of benzoic acid, which can be related to the chemical structure of this compound. These dyes were characterized using various spectroscopic methods and showed potential for analytical applications (Al-Muhsin et al., 2021).

Neuroprotective Agent Research

A compound structurally similar to this compound, AIT-082, has been explored as a neuroprotective and regenerative agent in stroke and central nervous system injuries. It has shown properties such as stimulating neurite outgrowth, protecting against glutamate neurotoxicity, and enhancing functional recovery after acute CNS injury (Rathbone et al., 1999).

Antimicrobial Activity

Research has synthesized and evaluated the antimicrobial activity of compounds derived from 4-aminobenzoic acid, which shares a similar structure with this compound. These compounds exhibited significant effectiveness against various bacterial strains and fungi, highlighting their potential in antimicrobial applications (El-Meguid, 2014).

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s possible that the compound could influence various biochemical pathways due to its potential to participate in the Suzuki–Miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of 3-Amino-4-(azepan-1-yl)benzoic acid can be influenced by various environmental factors . These factors could include temperature, pH, and the presence of other compounds or enzymes in the environment.

Propiedades

IUPAC Name |

3-amino-4-(azepan-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOMCRVWSJFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358412 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

693805-72-0 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

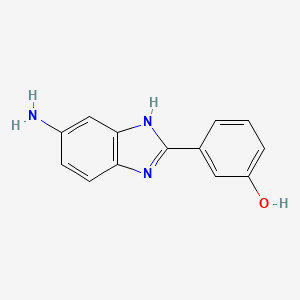

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)

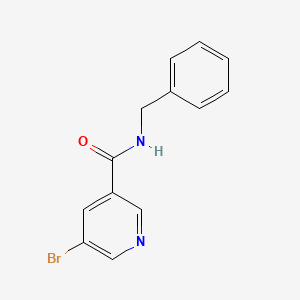

![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)